molecular formula C18H24N2O3 B14989332 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B14989332
M. Wt: 316.4 g/mol
InChI Key: KUFZKDVBEOAWCI-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a furan ring, a dimethylamino group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-(propan-2-yloxy)benzoic acid with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. The furan ring is then introduced through a subsequent reaction with furan-2-carbaldehyde under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the amide group can produce the corresponding amine .

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide
  • N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide
  • N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(tert-butoxy)benzamide

Uniqueness

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which can influence its solubility, stability, and overall reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications .

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C18H24N2O3/c1-13(2)23-15-9-7-14(8-10-15)18(21)19-12-16(20(3)4)17-6-5-11-22-17/h5-11,13,16H,12H2,1-4H3,(H,19,21)

InChI Key

KUFZKDVBEOAWCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N(C)C

Origin of Product

United States

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